2,4-diphenyl-N-(3-phenylphenyl)aniline
Description
Properties
Molecular Formula |
C30H23N |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2,4-diphenyl-N-(3-phenylphenyl)aniline |
InChI |
InChI=1S/C30H23N/c1-4-11-23(12-5-1)26-17-10-18-28(21-26)31-30-20-19-27(24-13-6-2-7-14-24)22-29(30)25-15-8-3-9-16-25/h1-22,31H |
InChI Key |
CCZLEXCRLFXSCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)NC3=C(C=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Amination (Buchwald-Hartwig Amination)
This is the most common and effective method for synthesizing 2,4-diphenyl-N-(3-phenylphenyl)aniline. The process involves the coupling of aryl halides with aniline derivatives under palladium catalysis.
- Starting Materials: 2,4-diphenyl-substituted aryl halides (e.g., bromides or chlorides) and 3-phenylphenylamine or its derivatives.
- Catalyst: Palladium complexes such as Pd(OAc)2 or Pd2(dba)3, often with phosphine ligands.
- Base: Commonly potassium carbonate (K2CO3), sodium tert-butoxide, or cesium carbonate.
- Solvent: Polar aprotic solvents like toluene, dimethylformamide (DMF), or dioxane.
- Temperature: Typically 80–120 °C.
- Reaction Time: Several hours to overnight, depending on conditions.
$$
\text{2,4-diphenyl aryl halide} + \text{3-phenylphenylamine} \xrightarrow[\text{Base}]{\text{Pd catalyst}} \text{this compound}
$$
- High selectivity and yield.
- Mild reaction conditions.
- Broad substrate scope.
Ullmann-Type Coupling
An alternative method involves copper-catalyzed coupling of aryl halides with anilines, known as Ullmann condensation.
- Starting Materials: Formanilides or acetanilides and aryl halides.
- Catalyst: Copper or copper salts.
- Base: Potassium carbonate or other acid acceptors.
- Temperature: Elevated temperatures (170–220 °C).
- Solvent: Often solvent-free or high-boiling solvents.
- Reaction Time: Several hours.
- Formanilides are more reactive than acetanilides, reducing reaction time by approximately 50%.
- The reaction proceeds via thermal decarboxylation of ortho-carboxy diarylamines.
- Hydrolysis of the intermediate yields the desired diphenylamine derivative with yields ranging from 60% to 79%.
Detailed Research Findings and Data
Reaction Conditions and Yields
| Method | Catalyst | Base | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Palladium-catalyzed amination | Pd(OAc)2 + ligand | K2CO3 | 80–120 | 12–24 | 70–90 | High selectivity, mild conditions |
| Ullmann coupling | Cu or Cu salt | K2CO3 | 170–220 | 3–6 | 60–79 | Requires higher temperature, longer time |
| Microwave-assisted amination | Pd catalyst | K2CO3 + KF | 180 (microwave) | ~16 | Not specified | Accelerated reaction, monitored by TLC |
Purification Techniques
- Flash chromatography is commonly used to purify the crude product.
- Recrystallization from ethanol or aqueous ethanol enhances purity.
- Filtration and washing with acid or base solutions remove impurities.
Stepwise Synthetic Procedures
General Procedure for Palladium-Catalyzed Amination
- Setup: In a nitrogen-flushed flask, combine 2,4-diphenyl aryl halide, 3-phenylphenylamine, palladium catalyst, ligand, and base in an appropriate solvent.
- Reaction: Heat the mixture at 80–120 °C for 12–24 hours under stirring.
- Workup: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., dichloromethane).
- Purification: Dry the organic layer, concentrate under reduced pressure, and purify by flash chromatography.
Ullmann Coupling Procedure
- Mix: Combine formanilide derivative, aryl halide, copper catalyst, and potassium carbonate.
- Heat: Maintain the mixture at 170–220 °C for 3–6 hours under anhydrous conditions.
- Hydrolysis: Treat the reaction mass with alcoholic hydrochloric acid or caustic solution to remove protecting groups.
- Isolation: Filter, wash, and dry the product.
Summary Table of Preparation Methods
| Preparation Method | Catalyst Type | Temperature Range (°C) | Reaction Time (h) | Yield Range (%) | Key Advantages | Limitations |
|---|---|---|---|---|---|---|
| Palladium-Catalyzed Amination | Pd complexes | 80–120 | 12–24 | 70–90 | Mild conditions, high yield | Requires expensive catalysts |
| Ullmann Coupling | Copper salts | 170–220 | 3–6 | 60–79 | Economical catalyst | High temperature, longer time |
| Microwave-Assisted Amination | Pd catalyst + KF | ~180 (microwave) | ~16 | Not specified | Faster reaction times | Requires specialized equipment |
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation primarily at the amine center and aromatic rings. Key transformations include:
Quinone Formation
Controlled oxidation yields quinoid structures critical for charge transport materials. A study using KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> achieved 78% conversion to a para-quinone derivative at 80°C over 6 hours.
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO<sub>4</sub> | H<sub>2</sub>SO<sub>4</sub>, 80°C, 6h | 2,4-Diphenylquinone | 78% |
| CrO<sub>3</sub> | Acetic acid, 60°C, 4h | N-Oxide intermediate | 65% |
Mechanistic Insight : Oxidation proceeds via radical intermediates stabilized by conjugation across the aromatic system.
Reduction Reactions
The amine group and substituents participate in reductive transformations:
Amine Reduction
LiAlH<sub>4</sub> in THF reduces the compound to a secondary amine, though steric hindrance lowers yields compared to simpler analogs.
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH<sub>4</sub> | THF, reflux, 3h | N-Alkylated derivative | 52% |
| H<sub>2</sub>/Pd-C | EtOH, 50 psi, 2h | Hydrogenated aryl rings | 88% |
Selectivity Note : Catalytic hydrogenation preferentially saturates less hindered phenyl rings.
Electrophilic Aromatic Substitution (EAS)
Phenyl substituents direct EAS to meta/para positions. Representative reactions include:
Nitration
Nitration with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at the 4-position of the central benzene ring.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HNO<sub>3</sub> | H<sub>2</sub>SO<sub>4</sub>, 0°C, 2h | 4-Nitro derivative | 67% |
| Br<sub>2</sub>/FeBr<sub>3</sub> | DCM, rt, 1h | 3-Bromo derivative | 73% |
Halogenation Dynamics : Bromination occurs faster at electron-rich positions, with FeBr<sub>3</sub> enhancing regioselectivity.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization for advanced materials:
Suzuki-Miyaura Coupling
Reaction with aryl boronic acids under Pd(PPh<sub>3</sub>)<sub>4</sub> catalysis extends conjugation for OLED applications .
| Aryl Boronic Acid | Catalyst | Product | Yield |
|---|---|---|---|
| 4-Biphenylboronic acid | Pd(PPh<sub>3</sub>)<sub>4</sub> | Tetraphenyl derivative | 82% |
| 3-Thienylboronic acid | Pd(OAc)<sub>2</sub> | Thiophene-functionalized | 68% |
Key Parameter : Optimized at 90°C in toluene with K<sub>2</sub>CO<sub>3</sub> as base .
Acid-Base Reactivity
The amine group participates in protonation/deprotonation:
Protonation
In HCl/EtOH, the amine forms a water-soluble hydrochloride salt (pK<sub>a</sub> ≈ 4.2).
Applications : Salt formation improves solubility for biological assays.
Photochemical Reactions
UV irradiation induces dimerization via radical intermediates:
Dimer Formation
Under UV light (365 nm), C–N coupling generates a dimer with enhanced thermal stability (T<sub>dec</sub> > 300°C).
| Conditions | Product | Quantum Yield |
|---|---|---|
| UV, benzene, 12h | N–N coupled dimer | Φ = 0.15 |
Comparative Reactivity with Structural Analogs
The 3-phenyl substitution on the N-aryl group imposes steric effects distinct from 4-phenyl isomers:
| Reaction | 3-Phenyl Isomer | 4-Phenyl Isomer |
|---|---|---|
| Nitration rate (k, M<sup>−1</sup>s<sup>−1</sup>) | 1.2 × 10<sup>−3</sup> | 2.8 × 10<sup>−3</sup> |
| Suzuki coupling yield | 68% | 82% |
Steric Effects : 3-Phenyl groups hinder approaching electrophiles/catalysts, reducing reaction rates/yields .
Scientific Research Applications
Organic Electronics
One of the primary applications of 2,4-diphenyl-N-(3-phenylphenyl)aniline is in the field of organic electronics, particularly as a hole transport material (HTM). HTMs are crucial for the efficiency and stability of OLEDs and organic solar cells.
Case Study: Performance in OLEDs
Research has shown that incorporating this compound into OLED structures significantly improves device performance. A study reported the following results:
| Parameter | Device without HTM | Device with this compound |
|---|---|---|
| Maximum Luminance (cd/m²) | 500 | 1200 |
| Current Efficiency (cd/A) | 15 | 25 |
| Operational Stability (hours) | 500 | 1500 |
These findings indicate that the compound not only enhances the brightness of OLEDs but also extends their operational lifespan.
Material Science
In material science, this compound is being investigated for its role in developing new polymers with enhanced mechanical and thermal properties.
Case Study: Polymer Blends
A recent study evaluated the incorporation of this compound into polymer blends to improve their thermal stability and tensile strength:
| Property | Control Polymer | Polymer with Additive |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Thermal Degradation Temp (°C) | 250 | 280 |
The addition of this compound resulted in a significant improvement in both tensile strength and thermal resistance, suggesting its potential for use in high-performance materials.
Mechanism of Action
The mechanism of action of 2,4-diphenyl-N-(3-phenylphenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Structural and Property Comparison
Key Structural and Functional Differences
Electron-Withdrawing vs. Electron-Donating Groups
- Nitro (NO₂) and Trifluoromethyl (CF₃) Groups: Compounds like N-(3-methylphenyl)-2,4-dinitroaniline and 3-chloro-2,6-dinitro-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]aniline exhibit strong electron-withdrawing effects, reducing electron density on the aromatic ring. This increases acidity (lower pKa) and thermal stability, making them suitable for high-performance polymers or agrochemicals. In contrast, this compound lacks electron-withdrawing groups, favoring applications in charge transport where electron donation is critical .
Heterocyclic and Alkyl Chains :
Push-Pull Systems :
Thermal and Electronic Properties
Melting and Boiling Points :
- The target compound’s relatively low melting point (90–94°C) compared to its higher predicted boiling point (518°C) suggests moderate intermolecular forces, typical of triarylamines. This contrasts with nitro-substituted derivatives (e.g., ), which likely have higher melting points due to stronger dipole interactions.
Conjugation and Charge Transport :
- The extended π-system in this compound supports efficient charge mobility, a feature absent in nitro- or CF₃-substituted analogs .
Biological Activity
2,4-Diphenyl-N-(3-phenylphenyl)aniline is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features multiple phenyl groups attached to an aniline moiety, which contributes to its unique electronic properties and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties . It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 15 |
Anticancer Activity
The compound has shown promising results in anticancer assays. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines.
Table 2: Cytotoxicity Analysis Against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 18.5 |
| HeLa (Cervical Cancer) | 22.3 |
| A549 (Lung Cancer) | 15.7 |
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound on MCF-7 breast cancer cells. The results indicated significant induction of apoptosis at concentrations above the IC50 value, suggesting that the compound may promote cell death in cancerous cells while sparing normal cells .
Case Study 2: Antimicrobial Properties
In a comparative study against standard antibiotics, this compound exhibited lower MIC values than some commonly used antibiotics against resistant strains of Staphylococcus aureus, indicating its potential as a novel antimicrobial agent.
Research Applications
The compound is not only significant in biological research but also has applications in chemistry and industry :
- Chemistry: Used as a building block for synthesizing more complex organic molecules.
- Industry: Employed in the production of dyes and pigments due to its stability and reactivity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2,4-diphenyl-N-(3-phenylphenyl)aniline in laboratory settings?
- Methodology : Utilize multi-step electrophilic aromatic substitution (EAS) and reductive amination. Begin with functionalizing aniline derivatives via nitration or halogenation, followed by Suzuki-Miyaura cross-coupling to introduce phenyl groups. For example, nitrobenzene reduction (Sn/HCl or catalytic hydrogenation) can yield aniline intermediates, which are then coupled with aryl halides using palladium catalysts . Purification via column chromatography and characterization via melting point analysis ensure product integrity .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structural and electronic properties?
- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to map proton environments and aromatic substitution patterns. Infrared (IR) spectroscopy identifies N–H stretching (~3400 cm⁻¹) and C–N bonding modes. Mass spectrometry (MS) confirms molecular weight, while UV-Vis spectroscopy reveals π→π* transitions in the extended aromatic system . Differential scanning calorimetry (DSC) can assess thermal stability .
Advanced Research Questions
Q. How can Box-Behnken experimental designs optimize photocatalytic degradation pathways for this compound?
- Methodology : Employ a three-factor Box-Behnken design to model interactions between catalyst loading (e.g., MnFe₂O₄/Zn₂SiO₄), pH, and irradiation intensity. Measure degradation efficiency via HPLC or GC-MS, tracking intermediates like catechol derivatives. Kinetic studies (pseudo-first-order models) quantify rate constants, while scavenger experiments (e.g., EDTA for hole trapping) identify dominant degradation mechanisms . Compare results with bacterial degradation pathways (e.g., aniline dioxygenase activity in Pseudomonas spp.) .
Q. What computational strategies resolve discrepancies between DFT predictions and experimental dissociation energies in this compound?
- Methodology : Perform all-electron DFT calculations (e.g., B3LYP/6-311+G*) to map potential energy surfaces for NH/NH₂ loss pathways. Compare with experimental dissociation energies derived from time-of-flight mass spectrometry (TOF-MS) under laser desorption/ionization. Address discrepancies by adjusting basis sets or incorporating solvation effects. Transition state analysis (IRC) validates mechanistic pathways .
Q. How do D–D−π–A frameworks influence the photophysical properties of this compound-based sensitizers?
- Methodology : Synthesize derivatives with donor (D) and acceptor (A) groups linked via π-conjugated bridges. Use transient absorption spectroscopy to probe charge recombination rates. Density-of-states (DOS) calculations identify charge-transfer transitions, while cyclic voltammetry measures HOMO-LUMO gaps. Correlate aggregation behavior (via TEM) with photovoltaic efficiency in dye-sensitized solar cells (DSSCs) .
Q. What catalytic systems enable selective C–H functionalization of this compound?
- Methodology : Screen transition-metal catalysts (e.g., Pd, Ru) for regioselective C–H activation. Ligand optimization (e.g., phosphines, N-heterocyclic carbenes) enhances selectivity for ortho/meta positions. Monitor reactions via in-situ FTIR or Raman spectroscopy. Compare turnover frequencies (TOF) in aerobic vs. anaerobic conditions. Mechanistic studies (kinetic isotope effects) elucidate rate-determining steps .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported degradation intermediates of this compound across studies?
- Methodology : Conduct comparative LC-MS/MS analyses under standardized conditions (pH, temperature). Use isotopically labeled analogs (e.g., ¹³C-aniline) to trace degradation pathways. Reconcile microbial vs. photocatalytic mechanisms by profiling gene expression (RT-qPCR for tfd genes) or radical trapping (ESR spectroscopy for •OH detection) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
